molecular formula C24H25N3O2 B15281238 3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

Cat. No.: B15281238
M. Wt: 387.5 g/mol
InChI Key: FUIFBWOCDLNOEQ-UHFFFAOYSA-N
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Description

3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a complex organic compound with a unique structure that combines aniline, imidazo[1,2-a]pyridine, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the aniline and phenol groups. Common reagents used in these reactions include aniline derivatives, pyridine derivatives, and phenol derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: The aniline and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aniline or phenol moieties.

Scientific Research Applications

3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
  • 3-[3-(4-Ethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
  • 3-[3-(4-Propylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

Uniqueness

3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is unique due to the presence of the isopropyl group on the aniline moiety. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-methoxy-3-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C24H25N3O2/c1-15(2)17-11-13-18(14-12-17)25-24-22(19-8-6-9-20(28)23(19)29-4)26-21-10-5-7-16(3)27(21)24/h5-15,25,28H,1-4H3

InChI Key

FUIFBWOCDLNOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=C(C(=CC=C4)O)OC

Origin of Product

United States

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